
VU0360172
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VU0360172 is a positive allosteric modulator of mGlu5 receptors (EC50 = 16 nM; Ki = 195 nM). This compound is selective for mGlu5 and it displays no significant activity at mGlu1, mGlu2 or mGlu4 receptors.
Wissenschaftliche Forschungsanwendungen
Epilepsy
VU0360172 has been investigated for its effects on absence seizures, particularly in the WAG/Rij rat model of absence epilepsy. Studies have shown that systemic administration of this compound markedly reduces the frequency of spike-and-wave discharges (SWDs) in these models. The modulation of GABA uptake in thalamic synaptosomes appears to play a crucial role in this effect, suggesting a potential mechanism for its anti-epileptic properties .
Traumatic Brain Injury
Research indicates that this compound confers neuroprotection following experimental traumatic brain injury (TBI). In a controlled cortical impact model, administration of this compound significantly reduced lesion volume and hippocampal neurodegeneration while improving functional recovery over a 28-day period. The compound was shown to shift microglial activation from an M1 pro-inflammatory state to an M2 pro-repair phenotype, highlighting its therapeutic potential in TBI management .
Schizophrenia
This compound has been explored as a treatment option for schizophrenia, particularly concerning cognitive deficits associated with the disorder. Its ability to enhance mGlu5 receptor signaling may improve cognitive functions by modulating glutamate neurotransmission, which is often disrupted in schizophrenia . The compound's oral availability and ability to penetrate the blood-brain barrier make it a promising candidate for further clinical evaluation.
Mood Disorders
The modulation of mGlu5 receptors by this compound suggests potential applications in mood disorders such as depression and anxiety. By enhancing glutamatergic transmission, this compound may help alleviate symptoms associated with these conditions, warranting further research into its efficacy and mechanisms of action .
GABA Modulation
One notable finding is that this compound reduces GABA uptake in the somatosensory cortex without significantly altering GAT-1 protein levels, indicating a novel regulatory mechanism mediated by mGlu5 receptors. This modulation could contribute to its anti-absence effects and suggests broader implications for GABAergic signaling in neurological function .
In Vivo Efficacy
Studies have demonstrated that this compound exhibits robust efficacy in rodent models without displacing radioligand binding, indicating complex pharmacological interactions that merit further exploration. This non-competitive binding profile may provide insights into the nuanced roles of mGlu5 modulation in various therapeutic contexts .
Data Summary Table
Case Study 1: Anti-Epileptic Effects
In a controlled study using WAG/Rij rats, this compound was administered at varying doses to assess its impact on SWDs. Results indicated a significant reduction in seizure frequency correlating with increased GABA uptake in thalamic neurons, establishing a direct link between mGlu5 modulation and seizure control.
Case Study 2: Neuroprotection Post-TBI
After inducing TBI via controlled cortical impact, subjects treated with this compound showed marked improvements in motor function and reduced neurodegeneration compared to controls. Histological analysis revealed decreased CD68 and NOX2 expression in activated microglia, supporting the compound's anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
1310012-12-4 |
---|---|
Molekularformel |
C18H15FN2O |
Molekulargewicht |
294.33 |
IUPAC-Name |
N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15FN2O/c19-15-4-1-3-13(11-15)7-9-16-10-8-14(12-20-16)18(22)21-17-5-2-6-17/h1,3-4,8,10-12,17H,2,5-6H2,(H,21,22) |
InChI-Schlüssel |
NEMHWVUKNWAKTM-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C#CC2=CC=CC(F)=C2)N=C1)NC3CCC3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
VU0360172, VU-0360172, VU 0360172 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.